3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride
Description
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 2177266-22-5) is a fluorinated spirocyclic compound with the molecular formula C₈H₁₄ClF₂NO and a molecular weight of 213.65 g/mol . It features a unique spiro[4.5]decane scaffold where a morpholine-like oxygen (1-oxa) and a tertiary amine (8-aza) are positioned at opposite ends of the spiro junction.
The compound is commercially available in milligram to gram quantities, with a purity of ≥95%, and is stored under inert atmospheric conditions to preserve stability . Safety data indicate it poses risks of skin irritation (H315) and eye damage (H319), requiring precautions during handling .
Properties
IUPAC Name |
3,3-difluoro-1-oxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)5-7(12-6-8)1-3-11-4-2-7;/h11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPMZHSTXRSJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Dieckmann Cyclization
A common approach involves intramolecular cyclization of keto-amine precursors. For example, reacting 4-(2-aminoethyl)tetrahydrofuran-3-one under basic conditions (e.g., NaH in THF) facilitates spiro ring formation through a Dieckmann mechanism. This method requires anhydrous conditions and temperatures of 0–5°C to minimize side reactions.
Reductive Amination Pathways
Alternative routes employ reductive amination of diketones with primary amines. For instance, 3-ketotetrahydrofuran and 1,2-ethylenediamine in the presence of NaBH₃CN yield the spiro intermediate. This method offers moderate yields (40–60%) but requires rigorous purification to isolate the spiro product.
Fluorination Techniques
Direct Fluorination Using DAST
Hydrochloride Salt Formation
Acidic Workup and Crystallization
The free base is treated with hydrogen chloride (HCl) in anhydrous diethyl ether or ethyl acetate. The resulting precipitate is recrystallized from ethanol/water (3:1 v/v) to yield the hydrochloride salt. Purity exceeding 98% is achievable with two successive crystallizations.
Solvent Screening for Optimal Salt Stability
Studies comparing DMSO , PEG-300 , and Tween-80 demonstrate that DMSO enhances solubility but may degrade the salt over time. PEG-300 offers a balance of stability and solubility for in vivo applications.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dieckmann Cyclization | 4-(2-Aminoethyl)tetrahydrofuran-3-one | NaH, THF, 0–5°C | 55–65 | 90–95 |
| Reductive Amination | 3-Ketotetrahydrofuran, ethylenediamine | NaBH₃CN, MeOH, rt | 40–60 | 85–90 |
| DAST Fluorination | Spirocyclic ketone | DAST, CH₂Cl₂, −78°C | 50–70 | 88–93 |
| Selectfluor® Fluorination | Spirocyclic ketone | Selectfluor®, CH₃CN, rt | 30–45 | 80–85 |
Challenges and Optimization Strategies
Byproduct Formation in Fluorination
Over-fluorination and ring-opening byproducts are common. Low-temperature kinetics (−78°C) and stoichiometric DAST (1.1 equiv) mitigate these issues.
Purification of Hydrochloride Salt
Reverse-phase chromatography (C18 column, 10–50% MeCN/H₂O gradient) resolves co-eluting impurities, enhancing purity to >99%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted spiro compounds .
Scientific Research Applications
Overview
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 213.65 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are interconnected through a single atom. The incorporation of fluorine and oxygen atoms enhances its chemical properties, making it valuable in various scientific and industrial applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including substitution, oxidation, and reduction reactions. These transformations can lead to the development of new derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
| Reaction Type | Description |
|---|---|
| Substitution | Fluorine atoms can be replaced with other functional groups to create derivatives. |
| Oxidation | The compound can be oxidized to introduce additional functional groups. |
| Reduction | Reduction reactions can modify the oxidation state, yielding different derivatives. |
Pharmaceutical Development
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore—a part of a molecule responsible for its biological activity. Its ability to interact with specific biological targets makes it an attractive candidate for drug design aimed at various diseases.
Potential Therapeutic Targets:
- Enzymes involved in metabolic pathways.
- Receptors linked to neurological and psychological conditions.
Material Science
The compound is also explored in the development of specialty chemicals and advanced materials due to its unique properties:
- Coatings: Its stability and reactivity make it suitable for protective coatings.
- Adhesives: The compound's chemical structure can enhance adhesive properties.
- Polymers: It can be used as an additive to improve polymer characteristics.
Case Study 1: Drug Development
A study focused on synthesizing derivatives of this compound demonstrated its potential in targeting specific enzymes related to cancer metabolism. The synthesized compounds showed promising inhibitory activity against these enzymes, indicating potential therapeutic applications.
Case Study 2: Polymer Applications
Research on the use of this compound in polymer formulations revealed that incorporating this compound improved thermal stability and mechanical properties of the resulting materials. This enhancement is attributed to the fluorine atoms' influence on intermolecular interactions within the polymer matrix.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- Fluorine Positioning: The 3,3-difluoro substitution distinguishes the target compound from mono-fluorinated (e.g., 3-fluoro) or non-fluorinated analogues. This increases molecular weight by ~19 g/mol per fluorine atom and may improve lipophilicity .
- Oxygen/Nitrogen Placement : Moving the oxygen atom from position 1 (as in the target compound) to 6 (e.g., 6-oxa-2-azaspiro[4.5]decane HCl) reduces structural similarity (score: 0.77 vs. 0.80 for 2-oxa-7-aza derivatives) .
Physicochemical Properties
- Melting Points: Fluorination impacts thermal stability. The target compound’s melting point is unspecified but likely lower due to fluorine-induced lattice disruption.
Commercial Availability and Pricing
- The target compound is priced at €1,147/g, significantly higher than non-fluorinated spirocycles (e.g., 1-oxa-8-azaspiro[4.5]decane HCl at ~€300/g) .
- Limited availability (e.g., discontinued 50–500 mg batches) contrasts with readily accessible analogues like 2-oxa-8-azaspiro[4.5]decane HCl .
Biological Activity
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 2177266-22-5) is a novel compound characterized by its unique spirocyclic structure, which includes a difluorinated moiety and an oxazolidine ring. This compound has garnered attention for its potential biological activities, particularly in relation to muscarinic receptor modulation and its implications in neurological disorders.
The molecular formula of this compound is C8H14ClF2NO, with a molecular weight of 213.65 g/mol. The compound exhibits a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H14ClF2NO |
| Molecular Weight | 213.65 g/mol |
| CAS Number | 2177266-22-5 |
| Purity | 97% |
| Structure | Spirocyclic |
Research indicates that compounds within the spirocyclic family, including this compound, may act as agonists at muscarinic receptors, particularly M1 and M2 subtypes. These receptors are crucial in modulating neurotransmission in the central nervous system (CNS), influencing cognitive functions and memory processes.
Muscarinic Receptor Interaction
Studies have shown that related compounds exhibit significant affinity for muscarinic receptors. For instance, modifications to the spirocyclic structure can enhance selectivity for M1 receptors, which are implicated in cognitive enhancement and the treatment of Alzheimer's disease .
Biological Activity Studies
Research has demonstrated various biological activities associated with this class of compounds:
- Cognitive Enhancement : Compounds similar to this compound have been tested for their ability to ameliorate cognitive deficits induced by scopolamine in animal models. These studies suggest potential applications in treating Alzheimer's disease and other forms of dementia .
- In Vivo Studies : In vivo tests have indicated that certain derivatives can induce significant behavioral changes in rodent models, such as improved performance in passive avoidance tasks, which is indicative of enhanced memory retention .
- Cholinergic Side Effects : While some compounds show promise as cognitive enhancers, they also present cholinergic side effects such as hypothermia and tremors. The challenge remains to develop derivatives that maximize therapeutic effects while minimizing adverse reactions .
Case Studies
Several case studies highlight the efficacy of spirocyclic compounds in pharmacological applications:
- Study on Muscarinic Agonists : A study evaluated various spirocyclic compounds for their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, revealing partial agonistic activity at M1 receptors for certain analogues .
- Clinical Implications : The structure-activity relationship (SAR) studies indicate that specific modifications can lead to compounds with enhanced selectivity for M1 receptors over M2 receptors, potentially reducing side effects while maintaining efficacy against cognitive decline .
Q & A
Q. What are the key synthetic routes for 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multistep spirocyclization reactions. A common approach involves:
- Stepwise Boc protection : Protecting the amine group with tert-butoxycarbonyl (Boc) to stabilize intermediates during fluorination and cyclization steps .
- Fluorination : Introducing fluorine atoms at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by acid hydrolysis to remove protecting groups .
- Purification : Crude products are often precipitated from reaction mixtures and purified via recrystallization or column chromatography. Reported yields range from 85% to 96% under optimized conditions .
Q. Key Data :
| Step | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Boc protection | 90 | >95 | THF, 0°C, 12h | |
| Fluorination | 85 | >90 | DAST, DCM, rt, 6h | |
| Final HCl salt formation | 96 | 98+ | HCl/EtOH, 0°C |
Q. How is the structural integrity of this compound confirmed?
Characterization relies on:
- NMR spectroscopy : NMR confirms fluorine substitution at C3 and C3', while and NMR resolve spirocyclic backbone signals. For example, shifts typically appear at δ -120 to -125 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClFNO) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for spirocyclic systems .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in fluorination steps?
Fluorination efficiency depends on:
- Reagent selection : DAST may cause side reactions (e.g., ring-opening); alternatives like XtalFluor-E improve selectivity .
- Temperature control : Slow addition of fluorinating agents at -20°C minimizes decomposition .
- Precursor design : Introducing electron-withdrawing groups (e.g., Boc) stabilizes intermediates during fluorination .
Q. Data Contradiction Analysis :
Q. What strategies mitigate instability of the hydrochloride salt under ambient conditions?
- Moisture control : Store the compound under inert gas (N/Ar) with desiccants to prevent hydrolysis .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 130°C, suggesting storage at ≤4°C .
- Formulation : Co-crystallization with counterions (e.g., oxalate) enhances stability for long-term storage .
Q. How is this compound utilized in drug discovery?
The spirocyclic scaffold serves as:
- Conformational restrictor : Enhances binding affinity in kinase inhibitors by locking bioactive conformations .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles .
- Case study : Derivatives showed nM-level activity against Pfmrk kinase, a malaria drug target .
Q. How do researchers resolve conflicting spectroscopic data for spirocyclic compounds?
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC-MS limitations : Co-elution of structurally similar byproducts (e.g., des-fluoro analogs) requires ultra-high-resolution columns (e.g., Chromolith RP-18e) .
- Impurity profiling : LC-UV/MS identifies hydrolysis products (e.g., free amines) formed during storage .
Methodological Guidelines
- Synthetic protocols : Prioritize Boc protection and low-temperature fluorination for reproducibility .
- Characterization : Use NMR and HRMS as primary tools, supplemented by X-ray crystallography for ambiguous cases .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH) to define storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
